Cas no 5069-23-8 (2,5-diethylthiophene)

2,5-Diethylthiophene is a substituted thiophene derivative characterized by the presence of ethyl groups at the 2 and 5 positions of the heterocyclic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of conjugated polymers, electronic materials, and pharmaceuticals. Its structural features contribute to enhanced solubility and tunable electronic properties, making it valuable for applications in optoelectronics and material science. The ethyl substituents also improve stability and processability compared to unsubstituted thiophene. With a well-defined molecular structure, 2,5-diethylthiophene offers consistent reactivity, facilitating its use in controlled polymerization and functionalization reactions.
2,5-diethylthiophene structure
2,5-diethylthiophene structure
商品名:2,5-diethylthiophene
CAS番号:5069-23-8
MF:C8H12S
メガワット:140.24588
CID:45512
PubChem ID:521294

2,5-diethylthiophene 化学的及び物理的性質

名前と識別子

    • 2,5-diethylthiophene
    • 2,4-DIFLUORO-5-NITROPHENYL PROPANOATE
    • 2,5-Diaethylthiophen
    • 2,5-diethyl-thiophene
    • 2.5-Diethyl-thiophen
    • Thiophene,2,5-diethyl
    • SCHEMBL45854
    • 2-[(2,5-Dimethylfuran-3-carbonyl)amino]-4-methylsulfanylbutyricacid
    • FT-0652872
    • Thiophene, 2,5-diethyl-
    • 5069-23-8
    • A828252
    • AMY22850
    • DTXSID90334604
    • AKOS015897491
    • DB-082384
    • インチ: 1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3
    • InChIKey: JQTZGXZYJIJECP-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC=C(CC)S1

計算された属性

  • せいみつぶんしりょう: 140.06600
  • どういたいしつりょう: 140.06597156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 70.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

  • 密度みつど: 0.97
  • ふってん: 181°C at 760 mmHg
  • フラッシュポイント: 40.8°C
  • 屈折率: 1.517
  • PSA: 28.24000
  • LogP: 2.87290

2,5-diethylthiophene セキュリティ情報

2,5-diethylthiophene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,5-diethylthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A169004288-1g
2,5-Diethylthiophene
5069-23-8 95%
1g
$621.72 2023-09-01
TRC
D268920-25mg
2,5-Diethylthiophene
5069-23-8
25mg
$ 720.00 2022-06-05
TRC
D268920-5mg
2,5-Diethylthiophene
5069-23-8
5mg
$ 220.00 2022-06-05
Chemenu
CM199931-1g
2,5-Diethylthiophene
5069-23-8 95%
1g
$729 2021-08-05
Chemenu
CM199931-1g
2,5-Diethylthiophene
5069-23-8 95%
1g
$729 2024-07-16
A2B Chem LLC
AG24509-1g
2,5-Diethylthiophene
5069-23-8 97%
1g
$864.00 2024-04-19
TRC
D268920-10mg
2,5-Diethylthiophene
5069-23-8
10mg
$ 365.00 2022-06-05
Ambeed
A411073-1g
2,5-Diethylthiophene
5069-23-8 95+%
1g
$628.0 2024-04-19

2,5-diethylthiophene 関連文献

2,5-diethylthiopheneに関する追加情報

Introduction to 2,5-diethylthiophene (CAS No. 5069-23-8)

2,5-diethylthiophene, with the chemical formula C₈H₁₀S, is a heterocyclic compound belonging to the thiophene family. This compound has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The presence of sulfur in its core structure imparts distinct electronic and steric characteristics, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS No. 5069-23-8 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a five-membered ring containing sulfur, with two ethyl groups attached at the 2- and 5-positions. This substitution pattern enhances its reactivity, making it a versatile building block for further chemical modifications.

In recent years, 2,5-diethylthiophene has been explored for its potential in various high-value applications. One of the most promising areas is in the development of organic electronic materials. The conjugated system of thiophene derivatives, including 2,5-diethylthiophene, exhibits excellent charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. Researchers have been particularly interested in its ability to form stable polymers and copolymers that can be processed into thin films, offering new possibilities for flexible electronics.

Additionally, 2,5-diethylthiophene has found utility in pharmaceutical research as a precursor for more complex bioactive molecules. The thiophene core is a common motif in many pharmacologically active compounds, including antifungal and antiviral agents. By serving as a scaffold, 2,5-diethylthiophene allows chemists to introduce diverse functional groups and explore novel drug candidates. Recent studies have demonstrated its role in synthesizing thiophene-based kinase inhibitors, which are being investigated for their potential in treating cancers and inflammatory diseases.

The synthesis of 2,5-diethylthiophene typically involves the reaction of butyl lithium with 2-bromothiophene followed by alkylation with ethyl bromide. This method leverages the nucleophilic aromatic substitution mechanism to introduce the ethyl groups at the desired positions. However, alternative synthetic routes have been explored to improve yield and purity, including catalytic methods that employ transition metal complexes to facilitate the coupling reactions.

From an industrial perspective, the production of 2,5-diethylthiophene must adhere to stringent quality control measures to ensure consistency and reliability for downstream applications. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify the compound's purity and structural integrity. These methods provide critical data for researchers and manufacturers alike, ensuring that 2,5-diethylthiophene meets the exacting standards required for advanced material science and pharmaceutical applications.

The environmental impact of producing and handling 2,5-diethylthiophene is also a consideration in modern chemical manufacturing practices. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions or the use of biodegradable catalysts are being investigated as alternatives to traditional methods. These innovations not only enhance sustainability but also align with regulatory requirements aimed at reducing hazardous waste generation.

In conclusion,2,5-diethylthiophene (CAS No. 5069-23-8) is a multifaceted compound with significant potential across multiple industries. Its role in organic electronics and pharmaceutical research underscores its importance as a chemical intermediate. As research continues to uncover new applications for this molecule,2,5-diethylthiophene is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:5069-23-8)2,5-diethylthiophene
A828252
清らかである:99%
はかる:1g
価格 ($):565.0